molecular formula C11H12N6O3 B1194594 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 88338-63-0

1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B1194594
CAS No.: 88338-63-0
M. Wt: 276.25 g/mol
InChI Key: JBXSBZBZASARMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of CH-170 typically involves the following steps:

    Dehydrohalogenation of Alkyl Halides: Treatment of alkyl halides (such as chloromethane or bromomethane) with strong bases (e.g., sodium amide) leads to the formation of CH-170.

    Decomposition of Metal Carbides: Certain metal carbides (e.g., tungsten carbide) can release CH-170 upon decomposition.

    Laser Ablation of Graphite: High-energy laser pulses directed at graphite can generate CH-170.

Industrial Production Methods: CH-170 is not produced industrially on a large scale due to its high reactivity and instability

Chemical Reactions Analysis

Reactivity: CH-170 readily participates in various reactions:

    Oxidation: It reacts with oxygen to form carbon dioxide (CO₂).

    Reduction: Reduction of CH-170 can yield hydrocarbons or other functionalized carbynes.

    Substitution: Substituents can replace the hydrogen atom in CH-170, leading to diverse derivatives.

Common Reagents and Conditions:

    Base-Mediated Deprotonation: Strong bases like sodium amide (NaNH₂) facilitate deprotonation of alkyl halides.

    High-Temperature Conditions: Laser ablation or metal carbide decomposition occurs at elevated temperatures.

Scientific Research Applications

CH-170’s applications span multiple fields:

    Chemistry: It serves as a model compound for studying carbynes and reactive intermediates.

    Biology: Researchers explore its interactions with biomolecules and potential biological activities.

    Medicine: CH-170 derivatives may have therapeutic applications.

    Industry: Its unique properties may find use in materials science and catalysis.

Mechanism of Action

The exact mechanism by which CH-170 exerts its effects depends on its specific interactions with other molecules. It can act as a radical or participate in chemical reactions due to its unpaired electron.

Comparison with Similar Compounds

CH-170’s uniqueness lies in its simplicity—a single carbon-hydrogen bond. Similar compounds include alkynes (triple-bonded carbon-carbon compounds) and other carbynes.

Properties

CAS No.

88338-63-0

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3

InChI Key

JBXSBZBZASARMY-UHFFFAOYSA-N

SMILES

CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

88338-63-0

Synonyms

3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole
CHINOIN 170
CHINOIN-170

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.04 g. 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate, 10 cm3 ethyl acetate and 200 cm3 of toluene are heated under stirring by using a water condenser for 20 hours and further 10 cm3 ethyl acetate are added to the mixture in five portions. The solvent is distilled off. After crystallization from water 4.1 g. (74% yield) 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135°-136° C.
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

15.12 g of 2-(theophyllin-7-yl)-acetamidoxime are heated on water bath for two hours with a mixture of 120 cm3 acetic acid and 8 cm3 of acetic anhydride. The solvent is distilled off and 16.06 g. (91%) of 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135° C. (methanol).
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
15.12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5.04 g. of 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate and 10 cm3 ethyl acetate are heated under shaking and under pressure in 150 cm3 methanol at 100° C. for 8.5 hours. After processing 4.8 g. (87% yield) of 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135°-136° C.
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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